D-glutamic acid
Overview
Description
D-Glutamic acid is an essential constituent of the bacterial peptidoglycan structure . It is added to UDP-N-acetylmuramyl-L-alanine (UDP-MurNAc-L-alanine) by the enzyme D-glutamic acid-adding enzyme (murD), and then incorporated into the peptidoglycan precursor .
Synthesis Analysis
D-Glutamic acid is produced by various metabolic engineering strategies. For instance, it is produced by Bacillus through the strengthening of raw materials utilization and precursor supply, enhancing the γ-PGA synthetase gene cluster, transcription regulation engineering, cofactor regeneration, energy engineering, and blocking the synthetic pathways of by-products . The expression of γ-PGA synthetase, glutamate racemase, and γ-PGA hydrolase are manipulated to attain γ-PGA with different configurations (D/L) and molecular weights . Additionally, D-Glutamic acid can be synthesized electrochemically from the biogenic amino acid D,L-glutamic acid .Molecular Structure Analysis
The molecular formula of D-Glutamic acid is C5H9NO4 . Its average mass is 147.129 Da and its monoisotopic mass is 147.053162 Da .Chemical Reactions Analysis
D-Glutamic acid is involved in various chemical reactions. For instance, it is used in the green synthesis of glutaric acid via joint testing technology . It is also a component in the synthesis of poly-γ-glutamic acid (γ-PGA), a natural biopolymer .Physical And Chemical Properties Analysis
D-Glutamic acid is a solid substance . It is soluble in water at a concentration of 13 mg/mL when the pH is adjusted to 3 with NaOH .Scientific Research Applications
Flavor Enhancement in Food : D-glutamic acid is used to enhance salty taste in food products, especially in reduced sodium content. Glutamates like MSG and MAG are particularly effective in enhancing salty taste compared to nucleotides like IMP and GMP (Rocha et al., 2020).
Microbial Production of Poly-γ-glutamic Acid : D-glutamic acid is an important component for the microbial synthesis of poly-γ-glutamic acid (γ-PGA), a biopolymer used in food, medical, and wastewater industries due to its biodegradable and non-toxic properties (Luo et al., 2016).
Bacterial Cell Wall Synthesis : D-glutamic acid is essential for the synthesis of peptidoglycan in bacterial cell walls. Studies on the genetics and biochemistry of D-glutamate production in bacteria like Escherichia coli provide insights into bacterial physiology and potential antibiotic targets (Dougherty et al., 1993).
Inhibition of Glutamate Racemase in Bacteria : D-glutamic acid is also significant in the context of inhibiting glutamate racemase, an enzyme catalyzing the inter-conversion of D and L-glutamate, which is a potential target for developing new antibacterial drugs (Kim et al., 2007).
Metabolic Engineering for Poly-γ-glutamic Acid Production : Genetic and metabolic engineering strategies are employed to enhance the microbial production of poly-γ-glutamic acid from glutamic acid. This includes modification of its biosynthesis pathway and enhancing the precursor glutamic acid production (Cao et al., 2018).
Synthesis of Glutamate Analogues for Neurotransmitter Research : Research on the synthesis of glutamate analogues, including those involving D-glutamic acid, provides insights into the functioning of ionotropic glutamate receptors in the central nervous system and the development of potential therapeutic agents (Sagot et al., 2008).
Lactic Acid Bacteria and Glutamic Acid Production : Studies on lactic acid bacteria, like Lactobacillus plantarum, reveal their capability to produce glutamic acid, which has implications in developing functional foods enriched in glutamic acid and γ-amino butyric acid (GABA) (Zareian et al., 2012).
Safety And Hazards
Future Directions
D-Glutamic acid has diverse commercial applications due to its unique properties. It is biodegradable, water-soluble, environmentally friendly, and edible . Future research directions in D-Glutamic acid bio-production include advances in γ-PGA synthesis in microorganisms and metabolic engineering strategies used to improve γ-PGA diversity . One of the most promising strategies for large-scale production is manipulating transgenic plants such as sugar beet (Beta vulgaris) and cassava (Manihot esculenta) for producing polyglutamic acid .
properties
IUPAC Name |
(2R)-2-aminopentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-13-6 | |
Record name | Poly(D-glutamic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25104-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1048675 | |
Record name | D-Glutamic acid | |
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Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Shinny solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | D-Glutamic acid | |
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Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
8.88 mg/mL at 25 °C | |
Record name | D-Glutamic Acid | |
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Product Name |
D-glutamic acid | |
CAS RN |
6893-26-1 | |
Record name | (-)-Glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6893-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glutamic acid D-form | |
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Record name | D-Glutamic Acid | |
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Record name | D-Glutamic acid | |
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Record name | D-Glutamic acid | |
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Record name | D-glutamic acid | |
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Record name | D-GLUTAMIC ACID | |
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Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |
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Melting Point |
201 °C | |
Record name | D-Glutamic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02517 | |
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Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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